4-METHOXYBENZOIC ACID

Übersicht

Beschreibung

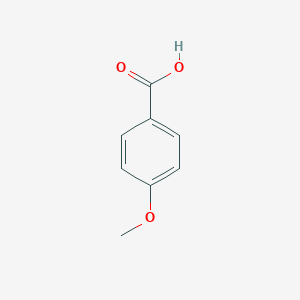

4-Methoxybenzoesäure: p-AnisSäure oder Draconsäure , ist eine organische Verbindung mit der Summenformel C8H8O3 . Es handelt sich um einen weißen kristallinen Feststoff, der in Wasser unlöslich, aber in Alkoholen, Ether und Ethylacetat sehr gut löslich ist . Diese Verbindung ist eines der Isomere der AnisSäure und kommt häufig in Anis vor .

Wissenschaftliche Forschungsanwendungen

4-Methoxybenzoesäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.

Biologie: Zeigt antimikrobielle Eigenschaften und wird in Studien zur Hemmung von Mikroorganismen verwendet.

Wirkmechanismus

4-Methoxybenzoesäure entfaltet seine Wirkung über verschiedene Mechanismen:

Antimikrobielle Aktivität: Hemmt das Wachstum von Mikroorganismen, indem es die Integrität der Zellmembran stört.

Antihämorrhagische Aktivität: Hemmt die Thrombozytenaggregation, indem es den Signalweg des Arachidonsäure-Rezeptors auf der Oberfläche von Thrombozyten unterdrückt.

Tyrosinase-Inhibition: Wirkt als Tyrosinase-Inhibitor, der die Oxidation und Hydroxylierungsreaktionen, die durch das Enzym katalysiert werden, effektiv hemmt.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-Methoxybenzoic acid are not fully understood yet. It is known that this compound is the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069

Cellular Effects

The cellular effects of this compound are largely unknown. Given its role as a carbon and energy source in Nocardia sp. DSM 1069 , it is likely that it influences various cellular processes in these organisms, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4-Methoxybenzoesäure kann durch Oxidation verschiedener Vorläufer wie Anethol, Anisaldehyd oder p-Methoxyacetophenon synthetisiert werden . Ein gängiges Verfahren ist die Oxidation von p-Anisaldehyd unter Verwendung von organischem Ton als Katalysator unter Mikrowellenbestrahlung . Dieses Verfahren ist lösungsmittelfrei und weist Chemoselektivität auf, wodurch sichergestellt wird, dass andere funktionelle Gruppen intakt bleiben .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird 4-Methoxybenzoesäure oft durch Oxidation von Anethol mit einer Mischung aus Kobaltacetat-Tetrahydrat und Manganacetaet-Tetrahydrat mit Wolframphosphorsäure als Copromotor hergestellt . Ein anderes Verfahren umfasst die Oxidation von Anethol mit Ozon in Gegenwart von Natriumbisulfit, gefolgt von der Zugabe von Natriumhydroxid und Wasserstoffperoxid .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Methoxybenzoesäure durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Gängige Reagenzien und Bedingungen:

Reduktion: Reduktionsreaktionen können 4-Methoxybenzoesäure in seinen entsprechenden Alkohol umwandeln.

Substitution: Die Methoxygruppe am Benzolring kann elektrophile Substitutionsreaktionen eingehen.

Hauptprodukte:

Oxidation: Erzeugt 4-Methoxybenzoesäure aus p-Anisaldehyd.

Reduktion: Erzeugt 4-Methoxybenzylalkohol.

Substitution: Erzeugt je nach verwendeten Reagenzien verschiedene substituierte Derivate.

Wirkmechanismus

p-Anisic acid is one of the three isomers of anisic acid, the others being m-anisic acid (3-methoxybenzoic acid) and o-anisic acid (2-methoxybenzoic acid) . Compared to acetic acid, p-anisic acid is more acidic due to the resonance stabilization of its conjugate base . This makes p-anisic acid unique in its chemical behavior and applications.

Vergleich Mit ähnlichen Verbindungen

4-Methoxybenzoesäure ist eines der drei Isomere der AnisSäure, die anderen sind m-AnisSäure (3-Methoxybenzoesäure) und o-AnisSäure (2-Methoxybenzoesäure) . Im Vergleich zu Essigsäure ist 4-Methoxybenzoesäure aufgrund der Resonanzstabilisierung ihrer konjugierten Base saurer . Dies macht 4-Methoxybenzoesäure einzigartig in ihrem chemischen Verhalten und ihren Anwendungen.

Ähnliche Verbindungen:

- m-AnisSäure (3-Methoxybenzoesäure)

- o-AnisSäure (2-Methoxybenzoesäure)

- Essigsäure

4-Methoxybenzoesäure zeichnet sich durch seine höhere Acidität und seine breite Palette an Anwendungen in verschiedenen Bereichen aus.

Eigenschaften

IUPAC Name |

4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate) | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059205 | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol) | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-09-4, 1335-08-6 | |

| Record name | 4-Methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SB6Y7DMM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methoxybenzoic acid?

A1: The molecular formula of this compound is C8H8O3 and its molecular weight is 152.15 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common spectroscopic techniques employed for characterization include:

- Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR experiments are used to determine the structure and configuration. []

- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. [, , ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. [, , ]

- Ultraviolet-Visible Spectroscopy (UV-Vis): Provides information about the electronic transitions within the molecule, often used for identification and quantification. [, , ]

Q3: Does this compound exhibit any biological activity?

A3: Yes, this compound has demonstrated various biological activities, including:

- Growth Inhibitory Activity: It inhibits lettuce seedling growth by affecting both root and shoot elongation. []

- Nematocidal Activity: It shows potential for controlling Meloidogyne species, particularly in ester form, by disrupting their host-finding process. [, ]

- Antileishmanial Activity: Certain derivatives, like the ester formed with 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoic acid, exhibit antileishmanial activity. []

- Antioxidant Activity: Studies suggest potential antioxidant properties, particularly when found in extracts of certain plants like Lepidagathis keralensis. []

Q4: Are there any known applications of this compound in pharmaceuticals?

A4: While not a direct pharmaceutical itself, this compound serves as a key building block for synthesizing various pharmaceutical compounds and acts as a metabolite of certain drugs:

- Phytoalexin Analogue Synthesis: Used in synthesizing Dianthalexin and Dianthramide A, compounds with potential therapeutic applications. []

- Verproside Metabolite: Identified as a metabolite of Verproside, a drug with anti-inflammatory and other beneficial properties. []

Q5: How does the position of the methoxy group affect the reactivity of methoxybenzoic acids?

A5: The position of the methoxy group significantly influences the reactivity of methoxybenzoic acids in reactions like O-demethylation. Studies show that:

- Eubacterium limosum and Acetobacterium woodii preferentially demethylate 3-methoxybenzoic acid, while exhibiting slower rates or no activity with this compound. [, ]

Q6: What is the role of this compound as a ligand in coordination chemistry?

A6: this compound can act as a ligand in coordination complexes:

- It coordinates with metal ions like copper(II) through its carboxylate group, forming coordination polymers with potential applications in desulfurization processes. []

- It can also coordinate with lanthanide ions like europium(III), forming luminescent complexes with potential applications in materials science. []

Q7: What is the role of this compound in material science?

A7: this compound has shown promise in material science applications:

- Poly(vinyl chloride) (PVC) Photostabilizer: Organotin complexes containing this compound can act as PVC photostabilizers, enhancing the material's resistance to degradation caused by UV radiation. []

Q8: Does this compound form co-crystals, and what are their properties?

A8: Yes, this compound forms co-crystals:

- Co-crystals with isonicotinamide exhibit a temperature-induced first-order displacive phase transition, making them of interest for studying solid-state transformations. []

- Co-crystals with 2,4-diamino-6-phenyl-1,3,5-triazine showcase distinct hydrogen-bonded assemblies and stacking interactions, offering insights into crystal engineering. []

Q9: What analytical techniques are used to quantify this compound?

A9: Various analytical methods are employed for quantification, including:

- High-Performance Liquid Chromatography (HPLC): Often used for separating, identifying, and quantifying this compound in complex mixtures. [, , ]

- Micellar Electrokinetic Chromatography (MEKC): A separation technique used to determine this compound in plant extracts and pharmaceutical preparations. []

- Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for identifying and quantifying this compound in plant extracts and studying its thermal decomposition products. [, , ]

Q10: Are there any environmental concerns associated with this compound?

A10: While considered less toxic than other benzoic acid derivatives, its environmental impact requires further investigation. Some research suggests:

- This compound derivatives can be recalcitrant substrates for soil microorganisms, potentially affecting soil health and requiring efficient bioremediation strategies. []

Q11: What are some other areas of research involving this compound?

A11: Further research on this compound focuses on:

- Structure-Activity Relationship (SAR) Studies: Exploring the impact of structural modifications on its biological activity, potency, and selectivity, particularly for developing novel pharmaceuticals and pesticides. [, ]

- Computational Chemistry and Modeling: Utilizing simulations and calculations to understand its interactions with biological targets and predict its properties, aiding in drug design and material development. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B377028.png)

![7-(Dimethylamino)-2-[4-[7-(dimethylamino)-5-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl]-5-methyl-[1,3]oxazolo[4,5-c]quinolin-4-one](/img/structure/B377030.png)

![2-[1,1'-Biphenyl]-4-yl-5-[4-(5-[1,1'-biphenyl]-4-yl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B377032.png)

![5-[1,1'-biphenyl]-4-yl-1,3-diphenyl-1H-pyrazole](/img/structure/B377033.png)

![3-[(5,7-Diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-5,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B377034.png)

![N-[(E)-phenazin-2-ylmethylideneamino]aniline](/img/structure/B377037.png)

![4-[(1,3-benzoxazol-2-ylsulfanyl)(phenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B377043.png)

![2-phenyl-4-[phenyl(2-pyrimidinylsulfanyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B377044.png)

![N-[2-phenyl-1-(1-piperidinylcarbonyl)-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377047.png)

![N-[1-[(diethylamino)carbonyl]-2-phenyl-2-(2-pyridinylsulfanyl)vinyl]benzamide](/img/structure/B377048.png)

![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377050.png)

![N-[2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377052.png)